Mercury, chloro(ethanethiolato)-

Description

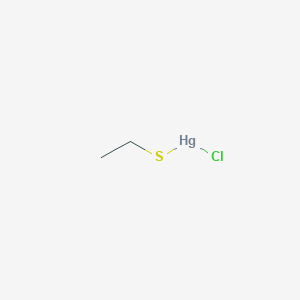

Mercury, chloro(ethanethiolato)- (CAS 1785-43-9) is a mercury(II) compound featuring a chloro ligand and an ethanethiolato (C₂H₅S−) group. Its IUPAC name reflects the coordination of mercury with both a chlorine atom and an ethanethiolate moiety. The compound is structurally represented as Cl–Hg–S–C₂H₅, where mercury exhibits a +2 oxidation state .

Regulatory listings classify it as a hazardous substance due to its mercury content, with restrictions on its use (e.g., a 0.1% threshold in products per environmental guidelines) .

Properties

CAS No. |

1785-43-9 |

|---|---|

Molecular Formula |

C2H5ClHgS |

Molecular Weight |

297.17 g/mol |

IUPAC Name |

chloro(ethylsulfanyl)mercury |

InChI |

InChI=1S/C2H6S.ClH.Hg/c1-2-3;;/h3H,2H2,1H3;1H;/q;;+2/p-2 |

InChI Key |

HTXBTSLONDERBI-UHFFFAOYSA-L |

SMILES |

CCS[Hg]Cl |

Canonical SMILES |

CC[S-].Cl[Hg+] |

Other CAS No. |

1785-43-9 |

Synonyms |

Chloro(ethylthio)mercury(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Methylmercury Chloride (CH₃HgCl)

Methoxyethyl Mercury Chloride

Mercury, chloro(p-hydroxyphenyl)- (CAS 623-07-4)

- Structure : Chloro and p-hydroxyphenyl (–C₆H₄–OH) ligands bound to mercury.

- Reactivity: Likely participates in acid-base reactions due to the phenolic group; used in specialized organic syntheses .

Mercury(II) Chloride Complexes

- Examples : HgCl₂ and its chloro complexes (e.g., [HgCl₄]²⁻).

- Stability : Extremely stable in aqueous solutions, with high formation constants for 1:1 and 1:2 Hg-Cl complexes .

- Applications : Widely used in catalysis, disinfectants, and analytical chemistry .

Toxicity and Environmental Impact

Stability and Reactivity

- Mercury, chloro(ethanethiolato)- : Stability influenced by the strong Hg–S bond, though less thermodynamically stable than HgCl₂ complexes .

- Methylmercury Chloride : Degrades slowly in the environment, persisting for decades in sediments .

- HgCl₂ Complexes : Exceptional stability in chloride-rich environments; used in electrochemical applications .

Data Tables

Table 1: Structural Comparison

| Compound | Formula | Key Ligands | Molecular Weight |

|---|---|---|---|

| Mercury, chloro(ethanethiolato)- | C₂H₅ClHgS | Cl⁻, C₂H₅S⁻ | 327.21* |

| Methylmercury Chloride | CH₃ClHg | Cl⁻, CH₃⁻ | 251.08 |

| Methoxyethyl Mercury Chloride | C₃H₇ClHgO | Cl⁻, CH₂CH₂OCH₃ | 295.13 |

| Mercury, chloro(p-hydroxyphenyl)- | C₆H₅ClHgO | Cl⁻, C₆H₄OH⁻ | 329.16* |

*Calculated based on atomic weights.

Table 2: Regulatory and Hazard Information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.